molecular formula C14H10ClFO2 B6403285 3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid CAS No. 1261907-53-2

3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid

Cat. No.: B6403285
CAS No.: 1261907-53-2
M. Wt: 264.68 g/mol
InChI Key: HHIQLCQYUDDQIE-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a chloro-methylphenyl substituent at the meta position (C3) of the benzene ring and a fluorine atom at the para position (C5) of the benzoic acid core. This compound is structurally characterized by its dual functional groups—carboxylic acid and halogen substituents—which influence its physicochemical properties, including solubility, acidity (pKa), and reactivity.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(16)5-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIQLCQYUDDQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690302
Record name 3'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-53-2
Record name 3'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 3-chloro-4-methylphenyl, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amine is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.

    Fluorination: The diazonium salt is then treated with a fluorinating agent such as tetrafluoroboric acid to introduce the fluorine atom.

    Carboxylation: Finally, the resulting compound is carboxylated using carbon dioxide under high pressure and temperature to yield 3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluorine groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the chloro, methyl, and fluorine groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid with related benzoic acid derivatives, focusing on substituent positions, molecular properties, and research findings.

Table 1: Comparative Analysis of Halogenated Benzoic Acid Derivatives

Compound Name Molecular Formula Substituent Positions pKa* Boiling Point (°C) Key Properties/Applications References
3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid C₁₄H₁₀ClFO₂ Cl (C3), CH₃ (C4), F (C5), COOH (C1) ~2.8† N/A Potential intermediate in drug synthesis [6, 7]
3-(4-Chlorophenyl)-5-fluorobenzoic acid C₁₃H₈ClFO₂ Cl (C4), F (C5), COOH (C1) ~2.7 N/A Antibacterial activity reported [7]
3-(3-Chloro-5-fluorophenyl)acrylic acid C₉H₅ClFO₂ Cl (C3), F (C5), COOH (C1) ~3.1 N/A Antifungal agent precursor [6]
3-(Chlorosulfonyl)-5-fluorobenzoic acid C₇H₄ClFO₃S ClSO₂ (C3), F (C5), COOH (C1) 2.66 390.2 Sulfonylation reagent in organic synthesis [8]
3-(4-Fluorophenyl)-5-fluorobenzoic acid C₁₃H₈F₂O₂ F (C4 and C5), COOH (C1) ~2.9 N/A High thermal stability in polymers [9]

*Predicted or experimentally determined pKa values for carboxylic acid group.
†Estimated based on analog data.

Key Findings

Substituent Effects on Acidity (pKa): The electron-withdrawing fluorine and chlorine atoms lower the pKa of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ~4.2). For example, 3-(Chlorosulfonyl)-5-fluorobenzoic acid has a pKa of 2.66 due to the strong electron-withdrawing effect of the sulfonyl group . The methyl group in 3-(3-Chloro-4-methylphenyl)-5-fluorobenzoic acid may slightly increase pKa compared to non-methylated analogs due to its electron-donating nature, but this is counterbalanced by the chloro and fluoro substituents .

Steric and Electronic Influences on Reactivity: Compounds with para-fluorine substituents (e.g., 3-(4-Fluorophenyl)-5-fluorobenzoic acid) exhibit enhanced thermal stability, making them suitable for high-temperature polymer applications .

Applications in Synthesis:

  • Sulfonylated derivatives (e.g., 3-(Chlorosulfonyl)-5-fluorobenzoic acid) are widely used as intermediates in sulfonamide drug synthesis .
  • Fluorinated benzoic acids, including the target compound, are explored as building blocks for kinase inhibitors and anti-inflammatory agents due to their bioisosteric properties .

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